Methyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, a phthalazinone moiety, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phthalazinone moiety through acylation reactions. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in batch reactors with continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phthalazinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
Methyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and phthalazinone-based molecules. Examples include:
- 2-Amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
- 3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl derivatives
Uniqueness
Methyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with potential therapeutic applications due to its unique structural features. This article delves into its biological activity, synthesis, and potential therapeutic implications based on current research.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃N₃O₃S |
Molecular Weight | 359.46 g/mol |
The structure includes key functional groups such as thiazole, phthalazine, and carboxylate, which contribute to its biological activity.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, phthalazine derivatives have been noted for their effectiveness against various bacterial strains. The specific interactions of this compound with bacterial enzymes warrant further investigation to confirm its efficacy.
Anticancer Potential
The compound's structural similarities to known anticancer agents suggest potential activity against cancer cells. Research indicates that thiazole derivatives often exhibit cytotoxic effects in various cancer cell lines. The mechanism of action may involve the inhibition of specific pathways critical for cancer cell proliferation.
Enzyme Inhibition
In vitro studies have shown that compounds containing thiazole and phthalazine moieties can inhibit enzymes involved in metabolic pathways. This inhibition could lead to reduced tumor growth or enhanced apoptosis in cancer cells. Further studies are needed to elucidate the specific enzymes targeted by this compound.
Synthesis Pathway
The synthesis of this compound typically involves multiple steps:
- Formation of Phthalazine Derivative : Starting from 2-methylpropyl derivatives, the phthalazine ring is constructed through cyclization reactions.
- Acetylation : The introduction of the acetyl group enhances biological activity by improving solubility.
- Thiazole Formation : The thiazole ring is synthesized via condensation reactions involving appropriate thioketones.
- Final Esterification : The methyl ester is formed to yield the final product.
Each step requires careful optimization of reaction conditions to maximize yield and purity.
Study on Antimicrobial Activity
A recent study investigated the antimicrobial properties of thiazole derivatives against a range of pathogens. The results indicated that compounds with a similar structure to Methyl 2-{...} exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .
Anticancer Activity Assessment
In vitro tests on cancer cell lines demonstrated that thiazole-containing compounds can induce apoptosis and inhibit cell proliferation. Notably, derivatives similar to Methyl 2-{...} showed IC50 values in the micromolar range against various cancer types .
Enzyme Interaction Studies
Research employing molecular docking techniques has revealed potential binding sites for Methyl 2-{...} on key metabolic enzymes. These findings suggest that the compound may act as a competitive inhibitor, thus impacting metabolic pathways critical for cell survival .
Properties
Molecular Formula |
C22H26N4O4S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
methyl 2-[[2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H26N4O4S/c1-12(2)11-26-20(28)15-9-7-6-8-14(15)16(25-26)10-17(27)23-22-24-18(21(29)30-5)19(31-22)13(3)4/h6-9,12-13H,10-11H2,1-5H3,(H,23,24,27) |
InChI Key |
MNDWGZLXYXRJCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC |
Origin of Product |
United States |
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